5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with fluorinated aromatic rings and a pyrazolo[1,5-a]pyrazinone core, making it a valuable subject for studies in medicinal chemistry, materials science, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated benzyl and phenyl precursors. These precursors undergo a series of reactions, including nucleophilic substitution, cyclization, and condensation, to form the final product. Common reagents used in these reactions include fluorinating agents, base catalysts, and solvents like dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the fluorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The fluorinated aromatic rings and pyrazolo[1,5-a]pyrazinone core allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-fluoro-4-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
- 5-(3-fluoro-4-methoxybenzyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 5-(3-fluoro-4-methoxybenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Uniqueness
The uniqueness of 5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one lies in its dual fluorinated aromatic rings, which enhance its chemical stability and biological activity. This compound’s structure allows for specific interactions with molecular targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
5-[(3-fluoro-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O2/c1-27-19-7-2-13(10-16(19)22)12-24-8-9-25-18(20(24)26)11-17(23-25)14-3-5-15(21)6-4-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACLYLUIWPSWQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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